1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone
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Overview
Description
1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone is a heterocyclic compound that features a furan ring substituted with an ethanone group and an amino-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone typically involves the reaction of 2-amino-4-methoxybenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the furan ring and attaching the ethanone group. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often using continuous flow reactors to ensure consistent production. Purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)propane: Similar structure but with a propane group instead of an ethanone group.
Uniqueness
1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a methoxy group on the phenyl ring, along with the furan ring, makes it a versatile compound for various applications.
Properties
CAS No. |
886494-52-6 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-[5-(2-amino-4-methoxyphenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C13H13NO3/c1-8(15)12-5-6-13(17-12)10-4-3-9(16-2)7-11(10)14/h3-7H,14H2,1-2H3 |
InChI Key |
PERGQGDIUIHTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)OC)N |
Origin of Product |
United States |
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